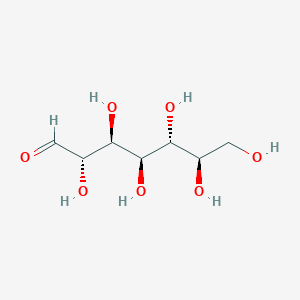

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of complex polyhydroxylated compounds like (2S,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal often involves multi-step reactions. For example, Fernandez et al. (2010) detailed the synthesis of a closely related compound through intramolecular cyclization and subsequent transformations (Fernandez et al., 2010).

Molecular Structure Analysis

- The molecular structure of such compounds is typically confirmed using spectroscopic methods. Roedig and Försch (1978) utilized spectroscopic data to confirm the structure of a related hexachloro compound (Roedig & Försch, 1978).

Chemical Reactions and Properties

- Compounds with multiple hydroxyl groups can engage in a variety of chemical reactions, including oxidation and reduction processes. For example, Itakura and Uchida (2003) studied the reaction of a related hydroxyheptanal with lipid peroxidation products, demonstrating complex reactivity (Itakura & Uchida, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Enantiopure β-Amino-γ-hydroxy Acids : Research has explored the diastereoselective synthesis of enantiopure amino acids, such as (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids, from L-aspartic and L-glutamic acids. These developments are significant for understanding the structural variations and potential applications of similar complex molecules like hexahydroxyheptanal (J. Andrés, E. Muñoz, R. Pedrosa, & A. Pérez-Encabo, 2003).

Hydroxylation Studies for Amino Acid Synthesis : The synthesis of specific amino acids, including (2S,5R)-5-hydroxylysine, has been explored through diastereoselective hydroxylation. This process is crucial for producing amino acids in collagen and similar proteins, showcasing potential applications in understanding and synthesizing complex structures like hexahydroxyheptanal (J. Marin, C. Didierjean, A. Aubry, J. Briand, & G. Guichard, 2002).

Pheromone Component Synthesis : Research into synthesizing pheromone components of specific beetles has led to the creation of compounds with structural similarities to hexahydroxyheptanal. This illustrates the molecule's relevance in synthesizing biologically active compounds (Y. Masuda, K. Fujita, & K. Mori, 2003).

Solubility Studies in Ethanol-Water Solutions : The solubility of various saccharides, including molecules structurally similar to hexahydroxyheptanal, in ethanol-water mixtures, has been studied. These findings are crucial for understanding the solubility and reaction behavior of complex carbohydrates and related molecules (X. Gong, C. Wang, L. Zhang, & H.-b. Qu, 2012).

Biological and Chemical Properties

Studying Rare-Class Tricyclic Diterpenes : Research on rare isoneoamphilectane class marine diterpenes, involving structural studies and absolute configuration determination through vibrational circular dichroism, provides insights into the complex stereochemistry of molecules like hexahydroxyheptanal. These studies are critical for understanding molecular bioactivity and structural properties (E. Avilés, A. D. Rodríguez, & J. Vicente, 2013).

Diarylheptanoids in Traditional Medicine : Diarylheptanoids, with structural similarities to hexahydroxyheptanal, have been isolated from traditional medicinal plants. Their structures and properties, including inhibitory effects on nitric oxide production, highlight the potential of hexahydroxyheptanal-like compounds in pharmacological applications (J. Li, F. Zhao, M. Li, L. Chen, & F. Qiu, 2010).

Enantiomer Synthesis for Dipeptide Mimics : The synthesis of enantiopure hydroxypyrrolizidinones, which share structural features with hexahydroxyheptanal, demonstrates the molecule's relevance in peptide conformation studies and potential applications in mimicking dipeptides (M. H. V. R. Rao, E. Pinyol, & W. Lubell, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5-,6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-GKHCUFPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1961-73-5 |

Source

|

| Record name | D-glycero-D-manno-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)